Yohimbine pseudoindoxyl
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Overview
Description
Yohimbine pseudoindoxyl is a derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. Yohimbine has been widely studied for its pharmacological properties, including its use as an aphrodisiac and treatment for erectile dysfunction. This compound, however, is a more specialized compound with unique chemical and biological properties that have garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of yohimbine pseudoindoxyl typically involves the modification of yohimbine through specific chemical reactions. One common method includes the oxidation of yohimbine using sodium peroxodisulfate in a methanol-water mixture. This reaction proceeds through the formation of a 3H-indole intermediate, which then undergoes further transformations depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Yohimbine pseudoindoxyl undergoes various chemical reactions, including:
Oxidation: As mentioned, yohimbine can be oxidized to form this compound using sodium peroxodisulfate.
Reduction: Reduction reactions can revert this compound back to its parent compound, yohimbine.
Substitution: Substitution reactions can introduce different functional groups to the indole ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Sodium peroxodisulfate in methanol-water mixture.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Yohimbine.
Substitution: Various substituted yohimbine derivatives.
Scientific Research Applications
Yohimbine pseudoindoxyl has several scientific research applications:
Chemistry: Used as a model compound to study indole alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its interactions with DNA and potential as a DNA-targeted therapeutic.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialized pharmaceuticals and research chemicals.
Mechanism of Action
Yohimbine pseudoindoxyl exerts its effects primarily through the modulation of alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is similar to that of yohimbine but with potentially different pharmacokinetic properties . Additionally, this compound has been shown to interact with DNA, suggesting a potential role in gene regulation and apoptosis .
Comparison with Similar Compounds
Yohimbine: The parent compound, known for its use in treating erectile dysfunction and as an aphrodisiac.
Corynanthine: A diastereoisomer of yohimbine with similar alpha-2 adrenergic blocking activity.
Reserpine: Another indole alkaloid with similar chemical structure and pharmacological effects.
Uniqueness: Yohimbine pseudoindoxyl is unique due to its specific chemical modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with DNA and modulate gene expression sets it apart from other similar compounds .
Properties
CAS No. |
6872-98-6 |
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Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 8'-hydroxy-3-oxospiro[1H-indole-2,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-20(26)18-14-10-17-21(19(25)13-4-2-3-5-15(13)22-21)8-9-23(17)11-12(14)6-7-16(18)24/h2-5,12,14,16-18,22,24H,6-11H2,1H3 |
InChI Key |
NBAZMEJNJWJAPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C(=O)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
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